Bicyclo[2.2.1]heptane-2-sulfonyl chloride
Description
Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a norbornane-derived compound featuring a sulfonyl chloride (-SO₂Cl) group at the 2-position of the bicyclic framework. This structure confers unique reactivity due to the strained bicyclic system and the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives . Its rigid bicyclo[2.2.1]heptane skeleton enhances stereochemical control in reactions, a property leveraged in pharmaceuticals and materials science .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXFQXMGLMKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354351-70-4 | |
| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of bicyclo[2.2.1]heptane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Material Science: Utilized in the production of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with an amine to form a stable sulfonamide linkage.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between bicyclo[2.2.1]heptane-2-sulfonyl chloride and its analogs:
*Estimated based on molecular formula.
Reactivity and Stereochemical Considerations
- Electrophilic Reactivity : The sulfonyl chloride group in the target compound undergoes nucleophilic substitution (e.g., with amines to form sulfonamides), while the sulfonyl fluoride analog exhibits slower hydrolysis, making it preferable in click chemistry .
- Stereoselectivity: Additions to bicyclo[2.2.1]heptane derivatives often favor exo products due to steric hindrance on the concave face. For example, phenylselenyl chloride additions to norbornene derivatives yield exo-seleno products exclusively .
- Aza Derivatives : The 2-aza analog introduces a basic nitrogen, altering solubility and enabling coordination chemistry. This modification is critical in drug design for improving bioavailability .
Stability and Hazard Profiles
- Hydrolytic Sensitivity : Sulfonyl chlorides are moisture-sensitive, requiring anhydrous storage, whereas sulfonyl fluorides (e.g., CAS 700-25-4) are more stable .
- Hazard Classification : Bicyclo[4.1.0]heptane-2-sulfonyl chloride (CAS 1850192-23-2) is classified as a Class 8 corrosive substance (UN 3265), necessitating inert atmosphere storage .
Research Findings and Key Studies
Stereoselective Additions: Studies on phenylselenyl chloride additions to norbornene derivatives reveal exclusive exo selectivity, a trend extrapolated to sulfonyl chloride analogs .
Diels-Alder Reactivity: Bicyclo[2.2.1]heptane sulfonyl chlorides participate in cycloadditions at elevated temperatures (180–260°C), similar to alkynylsilane-derived dienophiles .
Pharmacological Relevance : Bicyclo[2.2.1] compounds are prioritized in drug discovery for their metabolic stability and target affinity, exemplified by Cathepsin C inhibitors .
Biological Activity
Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
This compound is characterized by a bicyclic structure that provides a rigid framework conducive to biological interactions. The sulfonyl chloride functional group enhances its reactivity, making it a potential candidate for various biological applications, including as an antimicrobial and anticancer agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of bicyclic compounds, including derivatives of bicyclo[2.2.1]heptane. For instance, novel bicyclo[2.2.1]heptane derivatives have been identified as selective CXCR2 antagonists, exhibiting significant anti-cancer metastatic activity against pancreatic cancer cell lines (IC50 = 48 nM) . The introduction of the bicyclo moiety into the structure enhances selectivity and potency against cancer targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A specific derivative, 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine, has shown effectiveness against various microbial strains, suggesting that the nitrophenylsulfonyl moiety significantly contributes to its biological activity .
The mechanisms through which this compound exerts its biological effects are still under investigation but appear to involve:
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cancer metastasis and microbial infection.
- Enzyme Inhibition : The sulfonyl chloride group can facilitate covalent bonding with nucleophilic sites on enzymes, inhibiting their function and disrupting cellular processes.
Case Study 1: CXCR2 Antagonists
A study focused on the synthesis of bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide showed that these compounds had a high selectivity for CXCR2 over CXCR1, with a notable 113-fold selectivity difference . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Case Study 2: KCNQ Channel Modulation
Another study evaluated N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides as selective KCNQ channel openers (KCNQ2 and KCNQ4). The most effective compound demonstrated EC50 values of 230 nM and 510 nM for KCNQ2 and KCNQ4 respectively, showcasing its potential in modulating neuronal activity .
Data Summary
| Compound | Biological Activity | IC50/EC50 Values | Selectivity |
|---|---|---|---|
| Bicyclo[2.2.1]heptane derivative | Anti-cancer (CXCR2 antagonist) | 48 nM | High (CXCR1/CXCR2 = 60.4) |
| 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine | Antimicrobial | N/A | N/A |
| N-Aryl-bicyclo[2.2.1]heptane-2-carboxamide | KCNQ channel opener | 230 nM (KCNQ2), 510 nM (KCNQ4) | Selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
